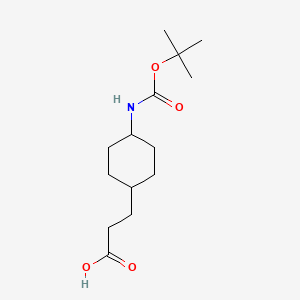

trans-3-(4-Tert-butoxycarbonylaminocyclohexyl)propionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11-7-4-10(5-8-11)6-9-12(16)17/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXYTBUDVLMXND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441172 | |

| Record name | 3-{4-[(tert-Butoxycarbonyl)amino]cyclohexyl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204245-65-8 | |

| Record name | 3-{4-[(tert-Butoxycarbonyl)amino]cyclohexyl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of trans-3-(4-Tert-butoxycarbonylaminocyclohexyl)propionic acid

This guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization methods for trans-3-(4-Tert-butoxycarbonylaminocyclohexyl)propionic acid. This compound serves as a valuable building block in pharmaceutical and medicinal chemistry, primarily due to its bifunctional nature, incorporating a protected amine and a carboxylic acid moiety on a rigid cyclohexane scaffold.[1] The insights provided herein are geared towards researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, field-proven protocols.

Introduction

This compound, with the molecular formula C₁₄H₂₅NO₄ and a molecular weight of 271.35 g/mol , is a derivative of tranexamic acid, a well-known antifibrinolytic agent.[2][3][4] The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine enhances its utility in multi-step organic syntheses by preventing unwanted side reactions.[5][6] The propionic acid side chain offers a versatile handle for further chemical modifications, making this molecule an attractive intermediate for the development of novel therapeutics.[1]

Synthesis of this compound

A reliable synthetic route to the target molecule commences with the commercially available trans-4-(Boc-amino)cyclohexanecarboxylic acid.[7][8][9] The key transformation is a one-carbon homologation of the carboxylic acid to a propionic acid. For this purpose, the Arndt-Eistert reaction is a well-established and suitable method.[6][10][11][12][13] This classical homologation procedure involves the conversion of a carboxylic acid to its next higher homolog.[12][13]

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for the preparation of the target compound.

Experimental Protocol

Step 1: Synthesis of tert-butyl ( trans -4-(chloroformyl)cyclohexyl)carbamate (Acid Chloride Formation)

-

To a solution of trans-4-(Boc-amino)cyclohexanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of starting material) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.

Causality: Oxalyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides.[14] The reaction is catalyzed by DMF, which forms a Vilsmeier reagent in situ, the active acylating species. Anhydrous conditions are crucial to prevent the hydrolysis of the acid chloride back to the carboxylic acid.

Step 2: Synthesis of tert-butyl (trans-4-(2-diazoacetyl)cyclohexyl)carbamate (Diazoketone Formation)

-

Dissolve the crude acid chloride from Step 1 in anhydrous diethyl ether or THF (10 mL/g of the initial carboxylic acid).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a freshly prepared solution of diazomethane in diethyl ether (2.2 eq) with gentle stirring. Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

-

The reaction progress can be monitored by the disappearance of the yellow color of diazomethane and by TLC.

-

Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

-

The solvent is removed under reduced pressure to yield the crude diazoketone.

Causality: Diazomethane reacts with the acid chloride to form the α-diazoketone intermediate.[11][13] Using two equivalents of diazomethane is necessary; the first equivalent forms the diazoketone, and the second neutralizes the HCl generated during the reaction to prevent the formation of chlorinated byproducts.[13]

Step 3 & 4: Synthesis of trans-3-(4-(tert-butoxycarbonylamino)cyclohexyl)propionic acid (Wolff Rearrangement and Hydrolysis)

-

Dissolve the crude diazoketone in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Add a catalytic amount of silver benzoate or silver oxide (Ag₂O) (0.1 eq).

-

Heat the reaction mixture to 50-70 °C with stirring. The progress of the Wolff rearrangement is indicated by the evolution of nitrogen gas.

-

After the gas evolution ceases (typically 1-2 hours), continue heating for an additional hour to ensure complete reaction.

-

Cool the mixture to room temperature and filter to remove the silver catalyst.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution.

-

The aqueous layer is acidified with 1M HCl to a pH of 3-4 and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography.

Causality: The silver catalyst facilitates the Wolff rearrangement of the diazoketone, which involves the loss of nitrogen gas and a 1,2-migration to form a ketene intermediate.[6][10][11][12] In the presence of water, the ketene is trapped to form the homologous carboxylic acid.[10]

Characterization of this compound

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the different protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 1.45 | s | 9H | tert-butyl protons of the Boc group |

| ~ 0.9-2.2 | m | 10H | Cyclohexane ring protons |

| ~ 2.3 | t | 2H | -CH₂-COOH |

| ~ 3.4 | m | 1H | CH-NHBoc |

| ~ 4.5 | br s | 1H | N-H |

| ~ 12.0 | br s | 1H | COOH |

Interpretation: The singlet at ~1.45 ppm is a hallmark of the Boc protecting group.[15] The protons of the cyclohexane ring will appear as a complex multiplet in the upfield region. The triplet for the methylene group adjacent to the carboxylic acid and the multiplet for the proton attached to the nitrogen-bearing carbon are also key diagnostic signals. The broad singlets for the N-H and COOH protons are concentration-dependent and may exchange with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 28.4 | (CH₃)₃C- |

| ~ 30-45 | Cyclohexane carbons |

| ~ 35 | -CH₂-COOH |

| ~ 50 | CH-NHBoc |

| ~ 79.2 | (CH₃)₃C- |

| ~ 155.5 | N-C=O (Boc) |

| ~ 175 | -COOH |

Interpretation: The signal around 28.4 ppm corresponds to the three equivalent methyl carbons of the Boc group, while the quaternary carbon of the Boc group appears around 79.2 ppm.[16] The two carbonyl carbons will be observed in the downfield region, with the carboxylic acid carbon being the most deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretching of the carboxylic acid |

| ~ 3350 | Medium | N-H stretching of the carbamate |

| ~ 2930, 2850 | Strong | C-H stretching of alkyl groups |

| ~ 1710 | Strong | C=O stretching of the carboxylic acid |

| ~ 1690 | Strong | C=O stretching of the carbamate (Boc) |

| ~ 1520 | Medium | N-H bending of the carbamate |

Interpretation: The broad absorption band in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[17][18][19] The N-H stretch of the Boc-protected amine is expected around 3350 cm⁻¹.[20] The two distinct strong carbonyl peaks around 1710 cm⁻¹ and 1690 cm⁻¹ correspond to the carboxylic acid and the carbamate, respectively.[20]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 272.18 | [M+H]⁺ (Calculated for C₁₄H₂₆NO₄⁺) |

| 216.14 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |

| 172.15 | [M - Boc + H]⁺ (Loss of the Boc group) |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |

Interpretation: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ should be observed. Characteristic fragmentation of Boc-protected amines includes the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[3][21][22] The observation of a prominent peak at m/z 57 corresponding to the tert-butyl cation is also a strong indicator of the presence of the Boc group.[1][21]

Physical Properties

| Property | Value |

| Molecular Formula | C₁₄H₂₅NO₄ |

| Molecular Weight | 271.35 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Approximately 137 °C[23] |

Conclusion

This technical guide outlines a feasible and well-documented synthetic strategy for this compound, leveraging the classical Arndt-Eistert homologation. The provided characterization data, based on established spectroscopic principles for analogous structures, offers a robust framework for the verification of the synthesized product. The detailed protocols and mechanistic insights are intended to empower researchers in their synthetic endeavors and contribute to the advancement of drug discovery and development.

References

-

Perfumer & Flavorist. (n.d.). The Synthesis of Allyl-3-Cyclohexylpropionate. Retrieved from [Link]

-

PubMed. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

Journal of the American Society for Mass Spectrometry. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]

-

ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]

- Google Patents. (n.d.). CN109824502A - A kind of synthetic method of 3- cyclohexylpropionic acid.

-

Grokipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). 4-(Boc-amino)cyclohexanecarboxylic acid, 97% | CAS 130309-46-5. Retrieved from [Link]

-

NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Arndt-Eistert reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Nature. (2020). Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Retrieved from [Link]

-

Wuhan Combed Biotech. (n.d.). trans-(N-Boc-4-aminocyclohexyl)acetic Acid. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate. Retrieved from [Link]

-

SlidePlayer. (n.d.). Wittig reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

PubMed. (n.d.). The infrared absorption of amino acid side chains. Retrieved from [Link]

-

The Journal of Physical Chemistry A. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

-

YouTube. (2025). Homologation of Carboxylic Acids using a Radical-Polar Conjunctive Reagent with Jonathan Gruhin. Retrieved from [Link]

- Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- Google Patents. (n.d.). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 3. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemimpex.com [chemimpex.com]

- 6. grokipedia.com [grokipedia.com]

- 7. 4-(Boc-amino)cyclohexanecarboxylic acid, 97% | CAS 130309-46-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. 130309-46-5 Cas No. | 4-Aminocyclohexane-1-carboxylic acid, N-BOC protected | Apollo [store.apolloscientific.co.uk]

- 9. 反式-4-叔丁氧羰酰胺环己羧酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. Arndt-Eistert Synthesis [organic-chemistry.org]

- 11. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 14. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. The infrared absorption of amino acid side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. rodgersgroup.wayne.edu [rodgersgroup.wayne.edu]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

"trans-3-(4-Tert-butoxycarbonylaminocyclohexyl)propionic acid" CAS number 204245-65-8

An In-Depth Technical Guide to trans-3-(4-Tert-butoxycarbonylaminocyclohexyl)propionic acid (CAS 204245-65-8)

Abstract

This technical guide provides a comprehensive overview of this compound, CAS number 204245-65-8. This bifunctional organic compound is a valuable building block in modern medicinal chemistry and drug development. Its unique structure, featuring a rigid trans-cyclohexane scaffold, a readily cleavable Tert-butoxycarbonyl (Boc) protected amine, and a reactive propionic acid moiety, offers synthetic versatility. This document details its physicochemical properties, outlines a representative synthetic pathway, and explores its critical applications as a non-natural amino acid, a linker, and a core scaffold in the synthesis of complex bioactive molecules. Detailed experimental protocols for its principal chemical transformations are provided to enable researchers to effectively integrate this compound into their discovery workflows.

Introduction and Strategic Value

This compound is not merely an intermediate; it is a strategic tool for medicinal chemists. Its value lies in the precise three-dimensional arrangement of its functional groups. The trans-disubstituted cyclohexane ring acts as a rigid, non-aromatic, and lipophilic spacer, which can impart favorable pharmacokinetic properties and enforce specific conformations upon the final molecule.

The two functional groups—a carboxylic acid and a Boc-protected amine—are orthogonal. This means one can be chemically modified while the other remains intact, allowing for controlled, sequential synthetic steps. The Boc group provides robust protection during reactions involving the carboxylic acid but can be removed under mild acidic conditions, revealing the amine for subsequent elaboration. This "plug-and-play" characteristic makes it an ideal component for building complex molecular architectures, from novel peptide mimetics to linkers for targeted therapies.[1][2]

This guide serves as a practical resource for researchers, offering both foundational knowledge and actionable protocols to leverage the full potential of this versatile building block.

Physicochemical and Spectroscopic Profile

The compound is typically supplied as a high-purity white solid, ensuring reproducibility in synthetic applications.[1] Proper characterization is paramount for validating its identity and purity before use.

Key Properties

A summary of the essential physicochemical data is presented below.

| Property | Value | Reference(s) |

| CAS Number | 204245-65-8 | [1][3][4] |

| Molecular Formula | C₁₄H₂₅NO₄ | [1][3] |

| Molecular Weight | 271.35 g/mol | [1][4] |

| IUPAC Name | 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]propanoic acid | [3] |

| Appearance | White solid | [1] |

| Purity | ≥98% (Typical) | [5] |

| Melting Point | 137 °C | [6] |

| Boiling Point | 426.8 ± 14.0 °C (Predicted) | [6] |

| Density | 1.09 ± 0.1 g/cm³ (Predicted) | [6] |

| pKa | 4.76 ± 0.10 (Predicted) | [6] |

| Storage Conditions | 0-8°C | [1][7] |

Spectroscopic Signature

While specific spectra depend on the acquisition conditions, the expected nuclear magnetic resonance (NMR) and infrared (IR) signatures are as follows:

-

¹H NMR: Key signals include a prominent singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group (Boc), broad multiplets for the cyclohexane ring protons, and two triplets corresponding to the -CH₂-CH₂-COOH protons of the propionic acid side chain. The proton of the carboxylic acid will appear as a broad singlet, typically downfield (>10 ppm).

-

¹³C NMR: Expect signals for the quaternary and methyl carbons of the Boc group (~80 ppm and ~28 ppm, respectively), multiple signals for the cyclohexane ring carbons, signals for the two methylene carbons of the propionic acid chain, and a signal for the carbonyl carbon of the carboxylic acid (~175-180 ppm).

-

IR Spectroscopy: Characteristic peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (~1700 cm⁻¹), a C=O stretch from the Boc carbamate (~1680-1700 cm⁻¹), and an N-H stretch from the carbamate (~3300-3500 cm⁻¹).

Synthesis and Quality Control

The synthesis of this compound is a multi-step process requiring precise control over stereochemistry and functional group manipulations. Below is a representative, conceptual pathway.

Conceptual Synthetic Workflow

The following diagram illustrates a plausible synthetic route, emphasizing the key transformations required to construct the target molecule from a commercially available starting material.

Caption: A representative multi-step synthesis of the target compound.

Step-by-Step Synthesis Protocol (Representative)

Objective: To outline the key chemical transformations. Note: This is an illustrative protocol. Reaction conditions, solvents, and reagents must be optimized.

-

Boc Protection of the Amine:

-

Dissolve trans-4-aminocyclohexanemethanol in a suitable solvent (e.g., Dichloromethane or THF).

-

Add a base, such as triethylamine or diisopropylethylamine (DIPEA).

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise at 0°C and allow the reaction to warm to room temperature.

-

Monitor by TLC or LC-MS until the starting material is consumed.

-

Work up the reaction by washing with aqueous acid, base, and brine, then dry and concentrate to yield the Boc-protected amino alcohol. Causality: The base neutralizes the acid byproduct, and the Boc anhydride selectively protects the more nucleophilic amine over the alcohol.

-

-

Oxidation to the Aldehyde:

-

Dissolve the resulting alcohol in an appropriate solvent (e.g., Dichloromethane).

-

Add an oxidizing agent such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

-

Stir at room temperature until oxidation is complete (monitored by TLC/LC-MS).

-

Quench the reaction and purify, typically via silica gel chromatography, to isolate the aldehyde. Causality: These reagents are chosen because they are mild enough to oxidize the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid.

-

-

Chain Elongation via Horner-Wadsworth-Emmons (HWE) Reaction:

-

In a separate flask, deprotonate a phosphonate ester (e.g., triethyl phosphonoacetate) with a strong base like sodium hydride (NaH) in an anhydrous solvent (e.g., THF) at 0°C to generate the ylide.

-

Add the aldehyde from the previous step to the ylide solution.

-

Allow the reaction to proceed until completion.

-

Work up and purify by column chromatography to obtain the α,β-unsaturated ester. Causality: The HWE reaction is a reliable method for forming carbon-carbon double bonds and extending the carbon chain.

-

-

Reduction of the Alkene:

-

Dissolve the unsaturated ester in a solvent like ethanol or ethyl acetate.

-

Add a catalyst, typically 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

-

Filter the reaction through Celite to remove the catalyst and concentrate the solvent to yield the saturated ester. Causality: Catalytic hydrogenation selectively reduces the carbon-carbon double bond without affecting the ester or the Boc-protecting group.

-

-

Saponification of the Ester:

-

Dissolve the saturated ester in a solvent mixture such as THF/water.

-

Add a base, typically lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

-

Stir until the ester is fully hydrolyzed.

-

Acidify the reaction mixture with a mild acid (e.g., 1M HCl) to protonate the carboxylate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate to yield the final product, this compound. Causality: Base-mediated hydrolysis (saponification) is the standard method for converting an ester to a carboxylic acid.

-

Purification and Quality Control

-

Purification: The final product is often purified by recrystallization from a solvent system like ethyl acetate/hexanes or by column chromatography.

-

Validation: The identity and purity of the final compound must be confirmed.

-

HPLC/UPLC: To determine purity (typically >98%).

-

LC-MS: To confirm the molecular weight.

-

NMR (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

-

Applications in Drug Discovery and Development

The compound's structure makes it a highly sought-after building block in several areas of pharmaceutical research.[1]

Caption: Core applications of the title compound in research and development.

-

Pharmaceutical Development: It is a key intermediate in the synthesis of drugs targeting a range of conditions, including metabolic disorders, inflammation, and pain.[1] The rigid cyclohexane core helps in positioning other functional groups optimally for interaction with biological targets like enzymes or receptors.[1][2]

-

Peptide Synthesis: The molecule can be used as a non-natural amino acid. Its incorporation into a peptide sequence introduces a rigid bend or spacer, which can stabilize secondary structures (e.g., β-turns) and improve resistance to enzymatic degradation.[1]

-

Drug Formulation: The unique structure can contribute to enhanced solubility and stability of active pharmaceutical ingredients (APIs), making it valuable in creating effective drug delivery systems.[1]

-

Biochemical Research: It is used to synthesize probes for studying enzyme activity and protein-protein interactions.[1]

-

Material Science: The compound finds use in creating specialized polymers and materials, particularly for coatings and adhesives where its defined structure can influence material properties.[1]

Core Experimental Protocols

The utility of this building block is realized through two fundamental transformations: the deprotection of the amine and the coupling of the carboxylic acid.

Protocol 1: Boc-Group Deprotection

Objective: To selectively remove the Boc protecting group to reveal the primary amine for subsequent reactions.

-

Preparation: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM). A typical concentration is 0.1-0.2 M.

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Add Trifluoroacetic acid (TFA) (10-20 eq) dropwise. Causality: TFA is a strong acid that readily cleaves the acid-labile Boc group. DCM is a good solvent for the starting material and is inert to the reaction conditions.

-

Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting product is the TFA salt of the deprotected amine. It can be used as is or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted if the free amine is required.

Protocol 2: Amide Bond Formation (EDC/HOBt Coupling)

Objective: To couple the propionic acid moiety with a primary or secondary amine.

-

Activation: Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent like Dimethylformamide (DMF) or DCM.

-

Reagent Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at room temperature for 15-30 minutes. Causality: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is an additive that suppresses side reactions and racemization, improving coupling efficiency.

-

Amine Addition: Add the desired amine (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature overnight. Monitor progress by TLC or LC-MS.

-

Work-up: Dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting amide product by silica gel column chromatography or recrystallization.

Synthetic Workflow Visualization

The following diagram illustrates how these two core protocols are used in sequence to build a more complex molecule.

Caption: Sequential use of deprotection and coupling protocols.

Safety and Handling

Appropriate safety measures must be observed when handling this compound and its reagents.

| Hazard Type | GHS Information | Handling Recommendations |

| Acute Toxicity | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3] |

| Skin Irritation | H315: Causes skin irritation | Wear protective gloves and clothing.[3] |

| Eye Irritation | H319: Causes serious eye irritation | Wear eye and face protection.[3] |

| Respiratory | H335: May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[3] |

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0-8°C.[1]

-

Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations.

Conclusion

This compound is a quintessential example of a modern synthetic building block. Its well-defined stereochemistry, orthogonal protecting group strategy, and rigid scaffold provide medicinal chemists with a powerful component for constructing novel chemical entities with tailored properties. From enhancing the pharmacokinetic profile of peptides to serving as a precise linker in targeted drug conjugates, its applications are both broad and impactful. Understanding its properties, synthesis, and core reactivity, as detailed in this guide, is the first step toward unlocking its full potential in the laboratory.

References

-

This compound - LookChem. [Link]

-

USA Chemical Suppliers - Products: 'T', Page: 133 - American Chemical Suppliers. [Link]

-

This compound, 98% Purity, C14H25NO4, 1 gram - CP Lab Safety. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 204245-65-8 | CAS DataBase [m.chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 204245-65-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. usbio.net [usbio.net]

Structure and nomenclature of trans-cyclohexanepropanoic acid derivatives

An In-Depth Technical Guide to the Structure and Nomenclature of trans-Cyclohexanepropanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trans-cyclohexanepropanoic acid scaffold is a privileged structural motif in medicinal chemistry and materials science. Its rigid, three-dimensional cyclohexane core, combined with the versatile propanoic acid side chain, offers a unique platform for developing novel therapeutic agents and functional materials. The stereochemistry of the cyclohexane ring profoundly influences the molecule's overall shape, receptor binding affinity, and pharmacokinetic properties. This guide provides a comprehensive overview of the structure, nomenclature, conformational analysis, and synthetic considerations for trans-cyclohexanepropanoic acid and its derivatives. It is intended to serve as a foundational resource for researchers engaged in the design and synthesis of molecules incorporating this important chemical entity.

The Structural Foundation: Understanding the trans-Cyclohexane Ring

The defining feature of trans-cyclohexanepropanoic acid is the stereochemical relationship between the substituents on the cyclohexane ring. In the context of a 1,4-disubstituted cyclohexane, which is a common arrangement in drug design, the trans isomer refers to a configuration where the two substituents are on opposite faces of the ring. This seemingly simple distinction has profound implications for the molecule's three-dimensional structure and conformational behavior.

The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation.[1] In this conformation, the substituent positions are not equivalent. They are classified as either axial (perpendicular to the general plane of the ring) or equatorial (pointing outwards from the perimeter of the ring).[1]

A key principle of conformational analysis is that a "ring flip" can occur, interconverting the two chair conformations. During a ring flip, all axial positions become equatorial, and all equatorial positions become axial.[1] For a monosubstituted cyclohexane, the conformation where the bulky substituent is in the equatorial position is significantly more stable due to the avoidance of steric strain from 1,3-diaxial interactions .[1]

In the case of trans-1,4-disubstituted cyclohexanes, such as those derived from trans-cyclohexanepropanoic acid, the two chair conformations are not energetically equivalent if the substituents are different. The more stable conformation will have the larger substituent in the equatorial position.[2] For trans-cyclohexanepropanoic acid itself (where one substituent is the propanoic acid group and the other is implicitly a hydrogen at position 4), the propanoic acid group will strongly prefer the equatorial position. When considering derivatives with a second substituent at the 4-position, the diequatorial conformer is generally the most stable.[2][3]

Caption: Conformational equilibrium in trans-1,4-disubstituted cyclohexanes.

Nomenclature: A Systematic Approach

The systematic naming of trans-cyclohexanepropanoic acid derivatives follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC).

The Parent Acid

The parent compound is 3-cyclohexylpropanoic acid .[4] To specify the stereochemistry of substituents on the cyclohexane ring, the prefix "trans-" is used, followed by the locants of the substituents. For example, if there is a substituent at the 4-position of the cyclohexane ring relative to the propanoic acid group (which is at position 1), the name would begin with "trans-4-...".

-

IUPAC Name: 3-(trans-4-Substituted-cyclohexyl)propanoic acid

-

Common Name: trans-4-Substituted-cyclohexanepropionic acid[4][5]

The carboxylic acid carbon is designated as position 1 of the propanoic acid chain.[6]

Naming Derivatives

Esters are named by replacing the "-oic acid" suffix with "-oate". The name of the alkyl or aryl group from the alcohol comes first.[6]

-

Example: Methyl 3-(trans-4-aminocyclohexyl)propanoate

Amides are named by replacing the "-oic acid" suffix with "-amide". Substituents on the nitrogen atom are designated with the prefix "N-".

-

Example: N-Phenyl-3-(trans-4-hydroxycyclohexyl)propanoate

Substituents on the cyclohexane ring are named as prefixes, with their positions indicated by numbers. The carbon atom of the cyclohexane ring attached to the propanoic acid side chain is designated as C1.

-

Example: 3-(trans-4-Chlorocyclohexyl)propanoic acid

Synthesis and Characterization

The synthesis of trans-cyclohexanepropanoic acid derivatives often involves a multi-step process. A common strategy is the hydrogenation of an aromatic precursor, which can yield a mixture of cis and trans isomers, followed by separation or isomerization.[7][8]

General Synthetic Workflow

A representative synthesis could start from a substituted benzoic acid, which is reduced to the corresponding cyclohexanecarboxylic acid. The propanoic acid side chain can then be introduced through various methods, such as the Michael addition of a cyclohexanone to an acrylate ester, followed by reduction and hydrolysis.[9]

Caption: A generalized synthetic workflow for trans-cyclohexanepropanoic acid derivatives.

Experimental Protocol: Synthesis of trans-4-Aminocyclohexanepropanoic Acid

This protocol is a conceptual illustration based on established chemical principles.

Step 1: Hydrogenation of p-Aminobenzoic Acid [8]

-

To a high-pressure autoclave, add p-aminobenzoic acid, 5% Ruthenium on carbon (Ru/C) catalyst, and an aqueous solution of sodium hydroxide.

-

Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 15 bar).

-

Heat the mixture (e.g., to 100 °C) with vigorous stirring for 18-24 hours.

-

Cool the reactor, vent the hydrogen, and filter the catalyst. The resulting aqueous solution contains a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid.

Step 2: Isomer Enrichment and Esterification [7]

-

The crude mixture of isomers is subjected to conditions that favor the thermodynamically more stable trans isomer. This can involve treatment with a base to epimerize the cis isomer to the trans isomer.

-

Selective crystallization can then be employed to isolate the trans isomer.

-

The carboxylic acid is then converted to a methyl ester using standard methods (e.g., methanol with a catalytic amount of sulfuric acid) to protect it for the next step.

Step 3: Chain Extension (Illustrative Arndt-Eistert Homologation)

-

The methyl ester of trans-4-aminocyclohexanecarboxylic acid (with the amino group suitably protected, e.g., as a Boc-carbamate) is converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride.

-

The acid chloride is reacted with diazomethane to form a diazoketone.

-

The diazoketone undergoes a Wolff rearrangement in the presence of a silver catalyst and water to yield the homologous carboxylic acid (now a propanoic acid derivative).

-

Deprotection of the amino group yields the final product.

Spectroscopic Characterization

The stereochemistry and conformation of trans-cyclohexanepropanoic acid derivatives are primarily elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR: The coupling constants (J-values) between adjacent protons on the cyclohexane ring are diagnostic of their relative orientation.[10] A large coupling constant (typically 8-12 Hz) is observed between two vicinal protons that are in a trans-diaxial arrangement. Smaller coupling constants are observed for axial-equatorial and equatorial-equatorial protons. In the stable diequatorial conformer of a trans-1,4-disubstituted cyclohexane, the protons at C1 and C4 are axial, leading to characteristic splitting patterns.

-

¹³C NMR: The chemical shifts of the cyclohexane carbons can also provide conformational information.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for the carboxylic acid C=O stretch (around 1700-1725 cm⁻¹) and the broad O-H stretch (around 2500-3300 cm⁻¹).[11]

-

Mass Spectrometry: Provides the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[12]

| Technique | Key Observables | Information Gained |

| ¹H NMR | Coupling constants (J-values) of ring protons | Confirmation of trans stereochemistry and dominant chair conformation.[10] |

| ¹³C NMR | Chemical shifts of ring carbons | Conformational and structural information. |

| IR Spec. | C=O and O-H stretching frequencies | Presence of the carboxylic acid functional group.[11] |

| Mass Spec. | Molecular ion peak and fragmentation | Molecular weight and structural fragments.[12] |

Relevance in Drug Development

The trans-cyclohexane ring serves as a non-aromatic, rigid bioisostere for a phenyl ring. This substitution can be advantageous in drug design for several reasons:

-

Improved Metabolic Stability: Replacing an aromatic ring with a saturated cyclohexane ring can block metabolic oxidation at that position, potentially increasing the drug's half-life.

-

Enhanced Solubility: The introduction of a non-planar, saturated ring can disrupt crystal packing and improve aqueous solubility compared to flat aromatic systems.

-

Three-Dimensional Diversity: The defined stereochemistry of the trans linkage provides a rigid scaffold that can orient functional groups in precise three-dimensional space for optimal interaction with biological targets.[13]

The carboxylic acid moiety is also a critical pharmacophoric feature, capable of forming strong ionic and hydrogen bond interactions with amino acid residues (e.g., arginine, lysine) in a receptor's active site.[14] The propanoic acid linker provides flexibility and appropriate spacing to position the carboxylate for these key interactions. The use of amino acids to form prodrugs of carboxylic acid-containing molecules is a common strategy to enhance bioavailability.[15]

Conclusion

trans-Cyclohexanepropanoic acid and its derivatives represent a valuable class of compounds with significant potential in drug discovery and materials science. A thorough understanding of their stereochemistry, conformational preferences, and nomenclature is essential for the rational design and synthesis of new chemical entities. The principles outlined in this guide provide a framework for researchers to leverage the unique structural and chemical properties of this important molecular scaffold.

References

- Relationships Between Conformations of Disubstituted Cyclohexanes. (n.d.).

- Conformational analysis of cyclohexanes. (2025, August 21). Chemistry LibreTexts.

- Stereoisomerism in Disubstituted Cyclohexanes. (2023, January 22). Chemistry LibreTexts.

- Non-Geminal Disubstituted Cyclohexanes. (n.d.). St. Paul's Cathedral Mission College.

- Stereochemistry of Disubstituted Cyclohexanes. (n.d.). Scribd.

- Conformations of Disubstituted Cyclohexanes. (2022, September 24). Chemistry LibreTexts.

- Conformations of Monosubstituted and Disubstituted Derivatives of Cyclohexane. (2024, September 4). YouTube.

- Conformational analysis of trans-1,4-dihalocyclohexanes. (n.d.). ResearchGate.

- Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. (n.d.). Journal of Chemical Education.

- Synthesis of trans-4-(trans-4-pentylcyclohexyl)cyclohexanecarboxylic acid trans-4-(p-propylphenyl)cyclohexyl ester. (n.d.). PrepChem.com.

- Cyclohexanepropanoic acid. (n.d.). PubChem.

- Cyclohexanepropanoic acid, 2-propenyl ester. (n.d.). NIST WebBook.

- Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone. (n.d.). Benchchem.

- Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid. (2017, February 3). European Patent Office.

- Cyclohexanepropanoic acid, 2-propenyl ester. (n.d.). NIST WebBook.

- Cyclohexanepropanoic acid, 2-propenyl ester. (n.d.). NIST WebBook.

- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (n.d.). Google Patents.

- Allyl cyclohexanepropionate. (n.d.). PubChem.

- The Synthesis of Allyl-3-Cyclohexylpropionate. (n.d.). Perfumer & Flavorist.

- Cyclohexanepropanoic acid. (n.d.). NIST WebBook.

- Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024, April 18). PubMed Central.

- Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC. (n.d.). PubMed Central.

- Amino Acids in the Development of Prodrugs. (n.d.). MDPI.

- 3-Cyclohexanepropionic acid. (n.d.). Sigma-Aldrich.

- Carboxylic Acids. (n.d.).

- Design and synthesis of novel derivatives of all-trans retinoic acid. (2010, June). Leukemia & Lymphoma.

- Nomenclature of Carboxylic Acids. (2023, January 22). Chemistry LibreTexts.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. Cyclohexanepropanoic acid | C9H16O2 | CID 69702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclohexanepropanoic acid [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cyclohexanepropanoic acid, 2-propenyl ester [webbook.nist.gov]

- 12. Cyclohexanepropanoic acid, 2-propenyl ester [webbook.nist.gov]

- 13. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and synthesis of novel derivatives of all-trans retinoic acid demonstrate the combined importance of acid moiety and conjugated double bonds in its binding to PML-RAR-alpha oncogene in acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

"trans-3-(4-Boc-aminocyclohexyl)propionic acid" molecular weight and formula

An In-depth Technical Guide to trans-3-(4-Boc-aminocyclohexyl)propionic acid

Executive Summary: This technical guide provides a comprehensive overview of trans-3-(4-Boc-aminocyclohexyl)propionic acid, a bifunctional organic compound of significant interest in pharmaceutical and biochemical research. We delve into its core physicochemical properties, molecular structure, and a proposed synthetic pathway. Furthermore, this guide explores its versatile applications as a molecular building block in drug development and provides a detailed, field-proven protocol for the critical step of Boc-group deprotection. This document is intended for researchers, medicinal chemists, and drug development professionals who utilize advanced chemical intermediates in the synthesis of novel therapeutic agents.

Introduction

trans-3-(4-Boc-aminocyclohexyl)propionic acid is a non-commercial chemical intermediate valued for its unique structural features. It incorporates a protected amine on a rigid cyclohexane scaffold, which is attached to a flexible propionic acid chain. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, due to its stability in various conditions and its facile, selective removal under acidic conditions[1]. The presence of both a protected nucleophilic center (the amine) and an electrophilic/coupling-ready center (the carboxylic acid) makes this molecule a highly versatile synthon for constructing more complex molecular architectures. Its applications span from being a key intermediate in the synthesis of pharmaceuticals for metabolic disorders to a tool in biochemical research for studying enzyme-ligand interactions[2].

Physicochemical Properties

The fundamental properties of this compound are summarized below. It is critical to note that while some data is experimentally determined, other values are predicted based on computational models and should be treated as estimations.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₅NO₄ | [2][3] |

| Molecular Weight | 271.35 g/mol | [2][4] |

| CAS Number | 204245-65-8 | [2][3] |

| Appearance | White solid | [2] |

| Melting Point | 137 °C | [5] |

| Purity | Typically >97% (Varies by supplier) | [4][6][7] |

| IUPAC Name | 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]propanoic acid | [3] |

| Boiling Point (Predicted) | 426.8 ± 14.0 °C | [5] |

| Density (Predicted) | 1.09 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | 4.76 ± 0.10 | [5] |

Molecular Structure Analysis

The utility of trans-3-(4-Boc-aminocyclohexyl)propionic acid is derived directly from its molecular structure, which contains three key components: the Boc-protected amine, the propionic acid moiety, and the trans-cyclohexane ring.

Caption: Molecular structure of the topic compound.

-

Boc-Protected Amine: The Boc group provides robust protection for the amine functionality. This allows for selective reactions to be carried out on the carboxylic acid end of the molecule without interference from the nucleophilic amine. The Boc group is stable to basic conditions, catalytic hydrogenation, and many nucleophiles, yet it can be removed cleanly under acidic conditions (e.g., with trifluoroacetic acid)[8].

-

Propionic Acid Moiety: This functional group is a versatile handle for a variety of chemical transformations. It can be activated and coupled with amines to form amides (a key reaction in peptide synthesis), reduced to an alcohol, or used in esterification reactions.

-

Trans-Cyclohexane Scaffold: The trans stereochemistry of the substituents on the cyclohexane ring locks the structure into a rigid, diequatorial conformation. This is crucial in drug design as it presents the functional groups in a well-defined spatial orientation, reducing conformational flexibility and potentially increasing binding affinity and selectivity for a biological target.

Proposed Synthesis and Purification

While this compound is commercially available from specialty suppliers, understanding its synthesis is crucial for analogue development and process chemistry. A plausible and efficient synthetic route starting from commercially available materials is outlined below. The causality behind this multi-step process lies in the strategic protection and sequential modification of functional groups.

Caption: Proposed synthetic workflow for the target compound.

Rationale for Experimental Choices:

-

Boc Protection: The synthesis commences by protecting the amine of the starting material. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for this transformation. The reaction is typically performed in a mixed solvent system like dioxane and water with a base to deprotonate the amine, enhancing its nucleophilicity.

-

Selective Reduction: The carboxylic acid must be converted into a group suitable for carbon-carbon bond formation. A common strategy is to reduce it to a primary alcohol. Borane-tetrahydrofuran complex (BH₃·THF) is an excellent choice as it selectively reduces carboxylic acids in the presence of the Boc-carbamate.

-

Conversion to a Leaving Group: The resulting alcohol is a poor leaving group. It must be converted into a better one, such as an alkyl bromide or chloride, to facilitate a subsequent nucleophilic substitution. Reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) are effective for this purpose.

-

Chain Extension and Hydrolysis: The two-carbon propionic acid chain is installed via a two-step sequence. First, the alkyl halide is treated with sodium cyanide (NaCN) in a classic Sₙ2 reaction to form a nitrile. Second, the nitrile is hydrolyzed under strong acidic conditions with heat, which converts the -CN group into the desired -COOH group, yielding the final product.

Purification: The final compound, being a solid, is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). Purity can be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and melting point analysis.

Applications in Research and Drug Development

The bifunctional nature and rigid stereochemistry of this compound make it a valuable building block for creating libraries of compounds for screening and for targeted synthesis campaigns.

-

Scaffold for Drug Discovery: The trans-cyclohexane core is a known bioisostere for phenyl rings and can be found in a number of approved drugs. This intermediate provides a ready-made scaffold to which various functional groups can be appended at the acid and (after deprotection) amine termini. It has been utilized as an intermediate in the synthesis of compounds targeting metabolic disorders and as potential anti-inflammatory or analgesic agents[2].

-

Peptide Mimetics and Synthesis: The carboxylic acid can be coupled to amino acids or peptides. After deprotection of the Boc group, the newly revealed amine can be further elongated, making this compound an excellent tool for creating non-natural peptide analogues or for introducing a rigid spacer into a peptide chain[2].

-

Drug Formulation: The structural characteristics of this molecule can enhance the solubility and stability of active pharmaceutical ingredients (APIs), making it a useful component in advanced drug formulation studies[2].

Experimental Protocol: Boc Group Deprotection

A frequent and critical next step in any synthetic sequence involving this compound is the removal of the Boc protecting group to liberate the free amine. The following is a robust, self-validating protocol for this transformation using trifluoroacetic acid (TFA).

Objective: To efficiently remove the Boc protecting group from trans-3-(4-Boc-aminocyclohexyl)propionic acid to yield trans-3-(4-aminocyclohexyl)propionic acid trifluoroacetate salt.

Materials:

-

trans-3-(4-Boc-aminocyclohexyl)propionic acid (1.0 eq)

-

Dichloromethane (DCM), anhydrous (approx. 0.1 M solution)

-

Trifluoroacetic acid (TFA) (10-20 eq)

-

Round-bottom flask with stir bar

-

Nitrogen or Argon line for inert atmosphere

-

TLC plates (silica gel) and appropriate developing solvent (e.g., 10% MeOH in DCM with 1% NH₄OH)

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the trans-3-(4-Boc-aminocyclohexyl)propionic acid (1.0 eq) in anhydrous DCM.

-

Addition of Reagent: Slowly add TFA (10-20 eq) to the stirring solution at room temperature. Causality Note: TFA is a strong acid that protonates the carbonyl oxygen of the Boc group, initiating its cleavage to form a stable tert-butyl cation, CO₂, and the free amine[1][8]. A large excess of TFA ensures the reaction goes to completion quickly.

-

Reaction Monitoring (Self-Validation): Stir the reaction mixture at room temperature. The reaction is typically complete within 30-60 minutes. Monitor the progress by TLC. Spot the starting material and the reaction mixture on a TLC plate. The product, being a free amine salt, will have a much lower Rf value than the Boc-protected starting material. The disappearance of the starting material spot indicates completion. LC-MS can also be used for more precise monitoring[1].

-

Workup: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting residue is the trifluoroacetate salt of the deprotected amine.

-

Purification (Optional): For many applications, the crude salt is of sufficient purity to be used directly in the next step. If further purification is needed, the salt can be precipitated from the reaction mixture by the addition of cold diethyl ether, collected by filtration, and washed with additional cold ether.

Safety, Handling, and Storage

Hazard Profile:

-

Causes skin irritation (H315)[4].

-

Causes serious eye irritation (H319)[4].

-

May cause respiratory irritation (H335)[4].

Handling:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Recommended storage temperature is between 0-8°C[2].

Conclusion

trans-3-(4-Boc-aminocyclohexyl)propionic acid stands out as a highly functionalized and structurally defined intermediate for advanced chemical synthesis. Its combination of a stable, yet readily cleavable, protected amine and a versatile carboxylic acid on a rigid stereospecific scaffold provides medicinal chemists with a powerful tool for the development of novel therapeutics. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the research and development landscape.

References

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances. [Link]

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - MDPI. [Link]

-

Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. [Link]

-

3-N-Boc-amino-3-(4')-piperidine-propionic acid | C13H24N2O4 | CID 24729684 - PubChem. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. [Link]

-

trans-3-(4-tert-Butoxycarbonylaminocyclohexyl)propionic Acid, 98% Purity, C14H25NO4, 1 gram - CP Lab Safety. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. trans-3-[4-(Boc-amino)cyclohexyl]propionic acid, 97% 1 g | Request for Quote [thermofisher.com]

- 5. 204245-65-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. trans-3-[4-(Boc-amino)cyclohexyl]propionic acid, 97% | Fisher Scientific [fishersci.ca]

- 7. calpaclab.com [calpaclab.com]

- 8. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

A Comprehensive Technical Guide to trans-3-(4-Tert-butoxycarbonylaminocyclohexyl)propionic acid for Researchers and Drug Development Professionals

This in-depth guide provides a technical overview of trans-3-(4-Tert-butoxycarbonylaminocyclohexyl)propionic acid, a key building block in modern pharmaceutical and biochemical research. We will delve into its chemical properties, commercial availability, quality control methodologies, and practical applications, offering field-proven insights for scientists and developers.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound (CAS No. 226261-29-0) is a bifunctional molecule featuring a protected amine and a carboxylic acid, making it an invaluable intermediate in organic synthesis. The tert-butoxycarbonyl (Boc) protecting group offers robust stability under various reaction conditions while allowing for facile deprotection under mild acidic conditions, a critical feature for multi-step syntheses.[1] Its cyclohexane core provides a rigid, non-aromatic scaffold that is increasingly utilized in the design of novel therapeutics to improve physicochemical properties such as solubility and metabolic stability.

This compound serves as a crucial starting material in the synthesis of a wide range of biologically active molecules, particularly in the development of anti-inflammatory and analgesic drugs.[1] Its utility also extends to peptide synthesis and the creation of complex organic compounds where precise control of reactivity is paramount.[1]

Commercial Availability and Supplier Landscape

A critical aspect for any research and development program is the reliable sourcing of starting materials. This compound is available from a range of commercial suppliers, catering to both small-scale research and larger-scale development needs. The table below summarizes a selection of prominent vendors.

| Supplier | Purity | Available Quantities |

| Chem-Impex International | ≥98% | 1g, 5g, 10g, 25g, 100g |

| A1 BioChem Labs | Not Specified | 1g, 2.5g, 5g |

| Fluorochem | Not Specified | 250mg, 1g, 5g |

| Thermo Fisher Scientific | 97% | 1g, 5g |

| Santa Cruz Biotechnology | ≥98% | 1g, 5g, 10g |

Note: Purity and available quantities are subject to change and may vary by lot. It is imperative to request a lot-specific Certificate of Analysis before purchase.

Quality Control and Analytical Methodologies: Ensuring Experimental Integrity

The purity and identity of starting materials are fundamental to the success and reproducibility of any synthetic endeavor. A multi-pronged analytical approach is essential for the comprehensive characterization of this compound.

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase method is typically employed.

Experimental Protocol: HPLC Analysis

-

Column: C18, 5 µm particle size, 4.6 x 250 mm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

Gradient:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-35 min: 90% to 10% B

-

35-40 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 1:1 mixture of Mobile Phase A and B.

This method allows for the separation of the main compound from potential impurities, such as the corresponding cis-isomer or byproducts from the synthetic route. The use of TFA helps to sharpen the peak shape of the carboxylic acid.

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the chemical structure of the molecule. Both ¹H and ¹³C NMR should be performed.

¹H NMR (400 MHz, CDCl₃):

-

Expected Chemical Shifts (δ):

-

~4.4 (br s, 1H, NH)

-

~3.4 (m, 1H, CH-N)

-

~2.3 (t, 2H, CH₂-COOH)

-

~1.0-2.0 (m, 12H, cyclohexane and CH₂ protons)

-

1.44 (s, 9H, C(CH₃)₃)

-

¹³C NMR (100 MHz, CDCl₃):

-

Expected Chemical Shifts (δ):

-

~179 (C=O, carboxylic acid)

-

~155 (C=O, carbamate)

-

~79 (C(CH₃)₃)

-

~50 (CH-N)

-

~28-40 (cyclohexane and aliphatic carbons)

-

28.4 (C(CH₃)₃)

-

Volatile Impurity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the primary tool for purity, GC-MS can be employed to detect volatile impurities. Due to the low volatility of the target compound, derivatization is necessary. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the carboxylic acid and the carbamate proton into their more volatile TMS-derivatives.

Synthetic Applications and Experimental Protocols

The primary utility of this compound lies in its role as a versatile building block. Below is a representative workflow for its application in amide bond formation, a common step in drug synthesis.

Experimental Workflow: Amide Coupling

Caption: A generalized workflow for the activation and coupling of the title compound to form an amide bond.

Detailed Protocol: Amide Coupling with a Primary Amine

-

Activation:

-

Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent, for example, HATU (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIEA) (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to form the activated ester intermediate.

-

-

Coupling:

-

To the solution containing the activated ester, add the primary amine (1.0-1.2 eq).

-

Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

-

Stability and Storage

Like most Boc-protected compounds, this compound is sensitive to strong acids. It should be stored in a cool, dry place, away from acidic vapors. Under these conditions, the compound is stable for extended periods. The recommended storage temperature is typically 2-8°C.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the pharmaceutical industry. Its commercial availability, coupled with well-established analytical and synthetic protocols, makes it a reliable choice for researchers and drug development professionals. A thorough understanding of its properties and handling requirements is essential for its successful application in the laboratory.

References

-

A1 BioChem Labs. This compound. [Link]

Sources

Introduction to Boc-protected amino acids in synthesis

An In-Depth Technical Guide to the Synthesis and Application of Boc-Protected Amino Acids

Foreword: The Guardian of the Amine

In the intricate world of multi-step organic synthesis, particularly in the assembly of peptides and complex pharmaceuticals, the selective masking and unmasking of reactive functional groups is paramount. The tert-butyloxycarbonyl (Boc) protecting group has been a cornerstone of this field for over six decades. Its introduction by Louis A. Carpino in 1957 was a revolutionary development that unlocked new possibilities in chemical synthesis.[1][2] The true power of the Boc group was fully realized when R. Bruce Merrifield integrated it into his Nobel Prize-winning invention, Solid-Phase Peptide Synthesis (SPPS), creating a methodology that dramatically simplified the construction of complex peptides.[2] This guide, intended for researchers, chemists, and drug development professionals, provides a deep dive into the core principles of Boc protection, offering field-proven insights into its synthesis, cleavage, and strategic application.

The Chemistry of the tert-Butyloxycarbonyl (Boc) Group

The Boc group is a carbamate derivative used to temporarily protect the primary or secondary amino group of amino acids and other molecules.[3][4] Its widespread utility stems from a unique balance of stability and controlled lability.

Core Chemical Properties:

-

Acid Lability: The Boc group is highly sensitive to acidic conditions and can be readily cleaved. This is typically achieved with moderate to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5] The mechanism relies on the formation of a stable tert-butyl carbocation.[4]

-

Base and Nucleophile Stability: It is exceptionally stable under basic and nucleophilic conditions, which allows for selective reactions at other sites within a molecule, such as the deprotection of a base-labile group like Fmoc.[5][6]

-

Hydrogenolysis Stability: Unlike the benzyloxycarbonyl (Cbz) group, the Boc group is stable to catalytic hydrogenation, providing a critical point of orthogonality in synthetic strategies.[5]

This combination of properties makes the Boc group a central component in the Boc/Bzl strategy for peptide synthesis. In this approach, the temporary Nα-amino protection is provided by the acid-labile Boc group, while "permanent" side-chain protection is afforded by benzyl-based (Bzl) groups. Although both are removed by acid, their kinetic lability is vastly different; the Boc group is removed by moderate acids (e.g., 50% TFA), while the Bzl groups require very strong acids like anhydrous hydrogen fluoride (HF) for cleavage.[7][8] This differential sensitivity is often referred to as "quasi-orthogonality".[9]

Synthesis: The Installation of the Boc Protecting Group

The most common and efficient method for introducing the Boc group is through the reaction of an amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[10][11]

Mechanism of N-Boc Protection

The reaction is a nucleophilic acyl substitution. The nucleophilic α-amino group of the amino acid attacks one of the electrophilic carbonyl carbons of the (Boc)₂O anhydride. This forms a tetrahedral intermediate which then collapses, displacing a tert-butyl carbonate leaving group. This unstable intermediate subsequently decomposes into carbon dioxide (CO₂) and tert-butoxide, which acts as a base to deprotonate the newly formed carbamate, driving the reaction to completion.[4][10][12]

Caption: Mechanism of N-Boc Protection of an Amino Acid.

Experimental Protocol: N-Boc Protection of a Generic Amino Acid

This protocol describes a standard procedure for the N-protection of an amino acid using (Boc)₂O under aqueous basic conditions.

Materials:

-

Amino Acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Sodium Hydroxide (NaOH) (1.5 eq) or Triethylamine (TEA)

-

Solvent System: 1,4-Dioxane/Water (1:1) or THF/Water (1:1)

-

Ethyl acetate

-

1M Hydrochloric Acid (HCl)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent (e.g., dioxane) and water.[5]

-

Basification: Add the base (e.g., NaOH, 1.5 eq) and stir until the amino acid is completely dissolved.[5]

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Reagent Addition: Add (Boc)₂O (1.1 eq) to the mixture. It can be added portion-wise or as a solution in the organic solvent used.[5]

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

-

Workup - Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the organic solvent.[5]

-

Workup - Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 using 1M HCl. The product should precipitate out or form an oil.[5]

-

Extraction: Extract the product into ethyl acetate (3x).[5]

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final N-Boc protected amino acid.[5]

Data Summary: Boc Protection Conditions

| Reagent | Base | Solvent | Temperature | Typical Reaction Time | Reference |

| (Boc)₂O | NaOH / NaHCO₃ | Dioxane/H₂O, THF/H₂O | 0 °C to RT | 4-12 h | [5] |

| (Boc)₂O | Triethylamine (TEA) | THF, DCM | RT | 2-8 h | [10] |

| (Boc)₂O | 4-DMAP (catalyst) | Acetonitrile | RT | 1-4 h | [3] |

| (Boc)₂O | None (Neat) | Solvent-free | RT | 1-5 h | [10] |

Deprotection: The Removal of the Boc Group

The defining characteristic of the Boc group is its clean removal under acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent for this purpose, typically used as a 25-50% solution in a non-reactive solvent like dichloromethane (DCM).[7][13]

Mechanism of TFA-Mediated Deprotection

The cleavage is an acid-catalyzed elimination that proceeds via a stable carbocation intermediate.

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[14][15]

-

Carbocation Formation: The protonated carbamate is unstable and fragments, leading to the loss of a highly stable tert-butyl cation and the formation of an intermediate carbamic acid.[14][15]

-

Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[14][16]

-

Amine Salt Formation: The resulting free amine is immediately protonated by the excess acid in the medium, yielding the amine as a trifluoroacetate salt.[14]

Caption: TFA-Mediated Deprotection of a Boc-Protected Amine.

The Role of Scavengers: The tert-butyl cation generated during deprotection is a potent electrophile and can cause unwanted alkylation of sensitive amino acid side chains, particularly Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[3][6] To prevent this, "scavengers" such as anisole, thioanisole, or dithiothreitol (DTE) are added to the cleavage cocktail to trap the carbocation.[3][13]

Experimental Protocol: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard deprotection step within a Boc-SPPS cycle.

Materials:

-

Peptide-Resin (N-Boc protected)

-

Dichloromethane (DCM)

-

Deprotection Solution: 50% TFA in DCM (v/v). Add scavenger (e.g., 0.5% DTE) if Trp, Met, or Cys are present.[13]

-

Isopropyl Alcohol (IPA)

-

Neutralization Solution: 5-10% Diisopropylethylamine (DIEA) in DCM.

Procedure:

-

Swelling: Swell the peptide-resin in DCM for 15-30 minutes.

-

Pre-wash (Optional but Recommended): Drain the DCM and add the deprotection solution. Agitate for 2-5 minutes, then drain.[13] This step helps remove any residual water.

-

Deprotection: Add a fresh portion of the deprotection solution (approx. 10 mL per gram of resin) and agitate for 20-30 minutes.[13] The release of CO₂ may be observed.

-

Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM (3-5 times) to remove excess TFA.

-

IPA Wash: Wash the resin with IPA (2 times) to shrink the resin and help remove trapped acid, followed by DCM washes (2-3 times).[13]

-

Neutralization: Treat the resin with the neutralization solution (2 times for 5 minutes each) to convert the N-terminal ammonium trifluoroacetate salt to the free amine, which is essential for the subsequent coupling step.[7]

-

Final Washes: Wash the resin thoroughly with DCM (3-5 times) to remove excess base before proceeding to the amino acid coupling step.

Application in Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl strategy was the foundation of Merrifield's SPPS. The cycle involves the iterative repetition of three core steps: deprotection, neutralization, and coupling.

Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis.

Side-Chain Protection: A key element of the strategy is the use of more robust, benzyl-based protecting groups for reactive amino acid side chains (e.g., Asp, Glu, Lys, Ser, Thr, Cys).[17][18] These groups are stable to the repetitive TFA treatments used for Nα-Boc removal but are cleaved during the final step.